molecular formula C16H10FNO2S B14104635 3-[3-Cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid

3-[3-Cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid

Cat. No.: B14104635
M. Wt: 299.3 g/mol
InChI Key: ZPLBNUQBZLJAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-Cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid is an organic compound with a complex structure that includes a cyano group, a fluorophenyl group, and a sulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorothiophenol with 3-bromo-4-cyanobenzaldehyde under basic conditions to form an intermediate. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[3-Cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-[3-Cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-Cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid involves its interaction with specific molecular targets. For example, the cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfanyl group can participate in redox reactions, affecting the activity of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
  • 2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylic acid
  • 2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Uniqueness

3-[3-Cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid is unique due to the presence of both a cyano group and a fluorophenyl group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H10FNO2S

Molecular Weight

299.3 g/mol

IUPAC Name

3-[3-cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid

InChI

InChI=1S/C16H10FNO2S/c17-13-3-5-14(6-4-13)21-15-7-1-11(2-8-16(19)20)9-12(15)10-18/h1-9H,(H,19,20)

InChI Key

ZPLBNUQBZLJAMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C=CC(=O)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.